molecular formula C10H12N2O B12856139 N-(2-Aminophenyl)cyclopropanecarboxamide

N-(2-Aminophenyl)cyclopropanecarboxamide

Cat. No.: B12856139
M. Wt: 176.21 g/mol
InChI Key: CUGKPVFQDPSPIT-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H12N2O It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)cyclopropanecarboxamide can be achieved through several methods. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under mild conditions, making it practical and atom-economical.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-Aminophenyl)cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)cyclopropanecarboxamide
  • N-(2-Cyanophenyl)cyclopropanecarboxamide

Uniqueness

N-(2-Aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and may confer specific advantages in certain applications.

Biological Activity

N-(2-Aminophenyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclopropane ring attached to an aniline derivative. The molecular formula is C10H12N2OC_{10}H_{12}N_2O, and its structure can influence its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound has been shown to interact with various proteins, potentially influencing signaling pathways. For instance, it may modulate the activity of kinases involved in cell proliferation and survival.
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, leading to antiproliferative effects in cancer cells .
  • Binding Affinity : Studies have demonstrated that this compound exhibits significant binding affinity to specific receptors, which could be exploited for therapeutic purposes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AntiproliferativeInhibits cancer cell growth through modulation of signaling pathways.
Enzyme InhibitionShows potential as an inhibitor for various kinases and enzymes.
Anti-inflammatoryMay reduce inflammation by targeting specific pathways involved in immune response.
NeuroprotectiveExhibits protective effects on neuronal cells under stress conditions.

Case Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research focused on the compound's interaction with specific kinases revealed that it effectively inhibits their activity, which is crucial for cancer cell survival. This inhibition was linked to reduced phosphorylation of key proteins involved in cell cycle regulation .
  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential application in neurodegenerative diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed through computational models predicting absorption, distribution, metabolism, excretion (ADME), and toxicity (T). Key findings include:

  • Absorption : The compound is expected to have moderate absorption properties based on its chemical structure.
  • Blood-Brain Barrier Penetration : Predictions suggest that it may have limited penetration into the central nervous system (CNS), which is beneficial for minimizing neurotoxicity while targeting peripheral tissues .
  • Toxicity Profile : Computational toxicity assessments indicate a low risk for significant adverse effects at therapeutic doses, making it a promising candidate for further development .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(2-aminophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

CUGKPVFQDPSPIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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